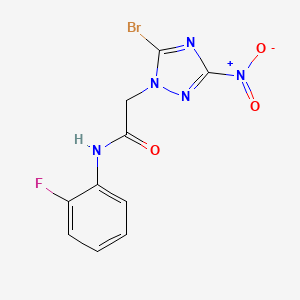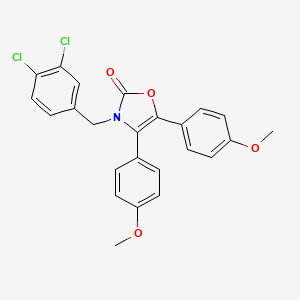
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of multiple functional groups, including a bromine atom, a nitro group, and a fluorophenyl moiety, makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.
Nitration: The brominated triazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The final step involves the reaction of the brominated and nitrated triazole with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Hydrogen gas with a catalyst (e.g., Pd/C), metal hydrides (e.g., NaBH4, LiAlH4).
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetonitrile).
Major Products
Substitution: Various substituted triazole derivatives.
Reduction: Amino-triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide due to its bioactive functional groups.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could be involved in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
- 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-chlorophenyl)acetamide
- 2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the triazole ring, along with a fluorophenyl moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H7BrFN5O3 |
|---|---|
Peso molecular |
344.10 g/mol |
Nombre IUPAC |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H7BrFN5O3/c11-9-14-10(17(19)20)15-16(9)5-8(18)13-7-4-2-1-3-6(7)12/h1-4H,5H2,(H,13,18) |
Clave InChI |
YOOQAHSXACAQOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)
![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B14944601.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
